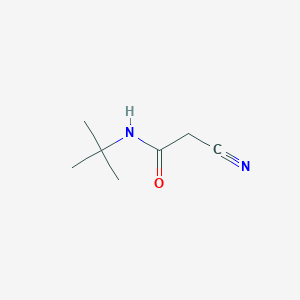

N-(tert-butyl)-2-cyanoacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(tert-butyl)-2-cyanoacetamide is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their chemical behavior, which can provide insights into the properties and reactions of N-(tert-butyl)-2-cyanoacetamide. For instance, tert-butyl groups are known to be bulky and can influence the reactivity and stability of the molecule they are attached to .

Synthesis Analysis

The synthesis of related compounds involves the use of tert-butyl groups in various forms. For example, tert-butyl nitrite is used as a N1 synthon in a multicomponent reaction, which suggests that tert-butyl groups can be involved in C-N bond formation . Similarly, N-tert-butanesulfinyl imines are synthesized from tert-butanesulfinamide and aldehydes or ketones, indicating that tert-butyl derivatives can be used to create nitrogen-containing compounds .

Molecular Structure Analysis

The molecular structure of N-(tert-butyl)-2-cyanoacetamide would likely be influenced by the steric effects of the tert-butyl group. This bulky group can affect the overall shape of the molecule and its electronic distribution, which in turn can impact its reactivity. The presence of the cyano group would contribute to the molecule's polarity and potential for hydrogen bonding .

Chemical Reactions Analysis

Chemical reactions involving tert-butyl derivatives often exploit the unique properties of the tert-butyl group. For instance, tert-butyl nitrite is used in sequential C-N bond formations , and tert-butylsulfonamide serves as a nitrogen source in aminohydroxylation and aziridination reactions . These examples suggest that N-(tert-butyl)-2-cyanoacetamide could potentially participate in similar types of reactions due to the presence of the tert-butyl group and the reactive cyanoacetamide moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(tert-butyl)-2-cyanoacetamide can be inferred from the properties of similar compounds. The tert-butyl group is known to impart volatility and solubility characteristics to molecules . The cyano group would contribute to the molecule's dipole moment and could affect its boiling point, melting point, and solubility in various solvents. The presence of both tert-butyl and cyano groups in the same molecule would create a compound with unique physical and chemical properties that could be useful in various chemical applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

Synthesis of Hydroxy Cyanoacetamide Derivatives : N-(tert-butyl)-2-cyanoacetamide is utilized in the synthesis of various hydroxy cyanoacetamide derivatives. These derivatives are synthesized through selective oxidation of active methylene carbon of cyanoacetamide derivatives, using tert-butyl hydroperoxide and ferric chloride. This process involves the generation of a stable captodative radical intermediate (Maity & Pramanik, 2014).

One-Pot Synthesis of Quinoxalinones : A novel one-pot strategy for synthesizing quinoxalin-2-ones from N-aryl cyanoacetamides with tert-butyl nitrite has been developed. This approach includes a sequence of nitrosation, tautomerization, and cyclization to achieve the synthesis of quinoxalin-2-ones (Wang et al., 2017).

Synthesis of Pyridinone Derivatives : N-(tert-butyl)-2-cyanoacetamide is used in the synthesis of various pyridinone derivatives. These compounds have been synthesized through reactions involving cyanoacetamide with benzylideneacetone and subsequent transformations (Shatsauskas et al., 2017).

Catalysis and Chemical Reactions

Intramolecular Cyclopropanation : N-(tert-butyl)-2-cyanoacetamide is involved in intramolecular cyclopropanation reactions catalyzed by dirhodium(II) catalysts. These reactions lead to products with good yields and high enantiomeric excesses (Doyle et al., 1994).

Synthesis of Insecticidal Compounds : This compound is used in the synthesis of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles, which have shown promising insecticidal activities against various pests (Wang et al., 2011).

Pharmaceutical Applications

Evaluation in Drug Discovery : The tert-butyl group, often included in bioactive compounds like N-(tert-butyl)-2-cyanoacetamide, has been studied for its influence on the physicochemical and pharmacokinetic properties of drugs. This research provides valuable insights into drug discovery processes (Westphal et al., 2015).

Antimicrobial Compound Synthesis : N-(tert-butyl)-2-cyanoacetamide has been used in the synthesis of novel heterocyclic compounds with potential as antimicrobial agents. These compounds have shown promising results in in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Additional Applications

Chemical Labeling in Nucleic Acid Research : It is used in a chemical labeling strategy for oligonucleotide determination, facilitating the profiling of RNA modifications. This application is significant in advancing the study of nucleic acids and related research areas (Zhang et al., 2023).

Histamine H4 Receptor Ligand Synthesis : In medicinal chemistry, N-(tert-butyl)-2-cyanoacetamide has been employed in synthesizing ligands for the histamine H4 receptor, contributing to the development of anti-inflammatory and antinociceptive agents (Altenbach et al., 2008).

Wirkmechanismus

Bupropion, an atypical antidepressant primarily used to treat major depressive disorder and to support smoking cessation, contains an N-tert-butyl group . The tert-butyl group plays a key role in facilitating the formation of macrocycles, providing not only the kinetic control due to the formation of the cyclization-promoting cis C=O/tert-butyl conformation, but also possibly the thermodynamic stabilization of macrocycles with weak association interactions .

Safety and Hazards

Eigenschaften

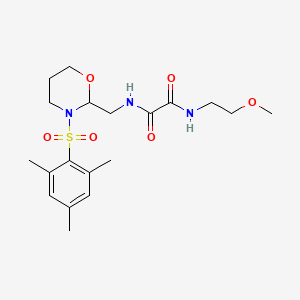

IUPAC Name |

N-tert-butyl-2-cyanoacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-7(2,3)9-6(10)4-5-8/h4H2,1-3H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQYNHDOQWPSTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-2-cyanoacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-difluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2534981.png)

![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-12-[2-(morpholin-4-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol](/img/structure/B2534986.png)

![3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2534987.png)

![N-(cyanomethyl)-2-[(5-{[(oxolan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2534990.png)

![N-(3-(2-ethylpiperidin-1-yl)propyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2534991.png)

![2-((2-chlorobenzyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2534998.png)

![1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2534999.png)

![N-(2,4-dimethoxyphenyl)-8-fluoro-5-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2535003.png)

![5'-(4-Carboxyphenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2535004.png)